molecular formula C24H22N4O4 B14945024 N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

Cat. No.: B14945024
M. Wt: 430.5 g/mol
InChI Key: FLTRXAAKPJESEN-QNGOZBTKSA-N
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Description

The compound (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic molecule that features a benzodiazole, furan, and methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and furan intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazoles.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the benzodiazole can produce dihydrobenzodiazoles.

Scientific Research Applications

(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety can interact with enzymes and receptors, modulating their activity. The furan and methoxyphenyl groups can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Compounds with similar benzodiazole structures but different substituents.

    Furan derivatives: Molecules containing the furan ring with various functional groups.

    Methoxyphenyl derivatives: Compounds featuring the methoxyphenyl group with different linkages.

Uniqueness

(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE: is unique due to its combination of benzodiazole, furan, and methoxyphenyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C24H22N4O4/c1-31-17-10-8-16(9-11-17)23(29)28-21(15-18-5-4-14-32-18)24(30)25-13-12-22-26-19-6-2-3-7-20(19)27-22/h2-11,14-15H,12-13H2,1H3,(H,25,30)(H,26,27)(H,28,29)/b21-15-

InChI Key

FLTRXAAKPJESEN-QNGOZBTKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCC3=NC4=CC=CC=C4N3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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